

Application Note: Gas Chromatography Method for Propyl Butyrate Analysis

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Compound of Interest

Compound Name: *Propyl butyrate*

Cat. No.: *B092370*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl butyrate, also known as propyl butanoate, is a butyrate ester recognized by its characteristic fruity aroma, reminiscent of pineapple.[1][2] It is found naturally in fruits like apples and is also synthesized for use as a flavoring agent in food and beverages, as well as a fragrance component in perfumes and cosmetics.[1][3] In the pharmaceutical and chemical industries, it can be used as a solvent.[1] Accurate and reliable quantification of **propyl butyrate** is crucial for quality control in these applications. Gas chromatography (GC) is a highly suitable technique for the analysis of volatile compounds like **propyl butyrate**, offering high resolution and sensitivity.[4] This application note provides a detailed protocol for the analysis of **propyl butyrate** using gas chromatography with flame ionization detection (GC-FID).

Physicochemical Properties of **Propyl Butyrate**

A summary of the key physicochemical properties of **propyl butyrate** is presented in Table 1. This information is essential for understanding its behavior during chromatographic analysis.

Property	Value	Reference
Synonyms	Propyl butanoate, Butanoic acid, propyl ester, n-Propyl butyrate	[5] [6]
Molecular Formula	C7H14O2	[1] [5]
Molecular Weight	130.18 g/mol	[5]
Boiling Point	142-143 °C	[7]
Density	0.873 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.400	
Solubility in Water	1.62 mg/mL at 17 °C	[5]
CAS Number	105-66-8	[1] [6]

Experimental Protocol: GC-FID Analysis of **Propyl Butyrate**

This protocol outlines the steps for sample preparation and GC-FID analysis of **propyl butyrate**.

1. Sample Preparation

The sample preparation method will depend on the sample matrix. For liquid samples where **propyl butyrate** is a major component, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.

a. Simple Dilution (for liquid samples)

- Accurately weigh approximately 1.0 g of the sample into a 10 mL volumetric flask.
- Dilute to volume with a suitable solvent (e.g., ethanol or hexane).
- Mix thoroughly.
- Transfer an aliquot of the diluted sample into a 2 mL GC vial for analysis.

b. Liquid-Liquid Extraction (for aqueous samples or complex matrices)

- Accurately measure a known volume or weight of the sample into a separatory funnel.
- Add a suitable extraction solvent such as ethyl acetate.[8] The volume of the extraction solvent will depend on the sample size and expected concentration of **propyl butyrate**. A 1:1 ratio is a good starting point.
- Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Collect the organic layer (top layer with ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate to remove any residual water.[8]
- Transfer the dried extract to a clean vial for GC analysis.

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

The following GC-FID parameters are recommended for the analysis of **propyl butyrate**. These may need to be optimized for specific instruments and applications.

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B GC system or equivalent
Column	Capillary column such as HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For more polar samples, a column like SP™-2330 could be considered.[9]
Carrier Gas	Helium, constant flow rate of 1 mL/min[10]
Injector	Split/Splitless injector
Injector Temperature	250 °C[10]
Split Ratio	20:1 (can be adjusted based on sample concentration)[10]
Injection Volume	1 µL
Oven Temperature Program	- Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Hold: 5 minutes at 150 °C
Detector	Flame Ionization Detector (FID)
Detector Temperature	250 °C[10]
Hydrogen Flow Rate	30 mL/min[10]
Air Flow Rate	400 mL/min[10]
Makeup Gas (Nitrogen)	25 mL/min

3. Calibration

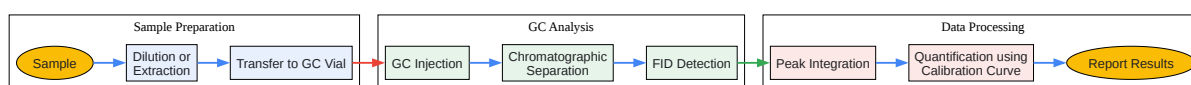
For quantitative analysis, a calibration curve should be prepared using standard solutions of **propyl butyrate** of known concentrations.

- Prepare a stock solution of **propyl butyrate** in the chosen solvent (e.g., ethanol or hexane).
- Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples. A minimum of five concentration levels is recommended.

- Inject each standard into the GC-FID system using the same method as for the samples.
- Plot the peak area of **propyl butyrate** against the corresponding concentration to generate a calibration curve. The linearity of the response should be verified ($R^2 > 0.99$).

Experimental Workflow

The overall workflow for the GC analysis of **propyl butyrate** is illustrated in the following diagram.



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Caption: Experimental workflow for **propyl butyrate** analysis.

Data Presentation

The quantitative results from the GC-FID analysis should be summarized in a table for easy comparison. An example is provided below.

Sample ID	Retention Time (min)	Peak Area	Concentration (mg/mL)
Standard 1			
Standard 2			
Standard 3			
Standard 4			
Standard 5			
Sample 1			
Sample 2			
Sample 3			

Conclusion

The gas chromatography method with flame ionization detection described in this application note provides a reliable and robust approach for the quantitative analysis of **propyl butyrate**. The detailed experimental protocol and workflow can be readily implemented in a laboratory setting for quality control and research purposes. Method parameters may require optimization depending on the specific instrumentation and sample matrix.

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